[(2,2-Difluoroethyl)carbamoyl]formic acid
Overview
Description
Preparation Methods
The synthesis of [(2,2-Difluoroethyl)carbamoyl]formic acid typically involves the reaction of difluoroethylamine with formic acid under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
[(2,2-Difluoroethyl)carbamoyl]formic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(2,2-Difluoroethyl)carbamoyl]formic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2,2-Difluoroethyl)carbamoyl]formic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its difluoroethyl and carbamoyl functional groups .
Comparison with Similar Compounds
[(2,2-Difluoroethyl)carbamoyl]formic acid can be compared with other difluoroalkane derivatives, such as:
Difluoroacetic acid: Similar in structure but lacks the carbamoyl group, making it less versatile in certain chemical reactions.
Difluoroethylamine: Contains the difluoroethyl group but lacks the formic acid moiety, limiting its applications in some synthetic routes.
The uniqueness of this compound lies in its combination of difluoroethyl and carbamoyl functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-(2,2-difluoroethylamino)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO3/c5-2(6)1-7-3(8)4(9)10/h2H,1H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEDJRFCIMNGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236038 | |
Record name | Acetic acid, 2-[(2,2-difluoroethyl)amino]-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461706-89-7 | |
Record name | Acetic acid, 2-[(2,2-difluoroethyl)amino]-2-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[(2,2-difluoroethyl)amino]-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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